molecular formula C20H29N5O2 B10980344 N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10980344
M. Wt: 371.5 g/mol
InChI Key: HVEHSXPMTFABHY-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridinyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of the pyridinyl group and the carboxamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products.

Scientific Research Applications

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide

Uniqueness

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H29N5O2

Molecular Weight

371.5 g/mol

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C20H29N5O2/c26-19(22-11-9-17-6-2-1-3-7-17)16-23-20(27)25-14-12-24(13-15-25)18-8-4-5-10-21-18/h4-6,8,10H,1-3,7,9,11-16H2,(H,22,26)(H,23,27)

InChI Key

HVEHSXPMTFABHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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